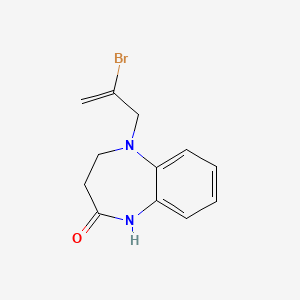![molecular formula C15H22N2O B7632034 N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential use in the prevention and treatment of dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 363.48 g/mol.
Wirkmechanismus
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide works by binding to tooth enamel and releasing calcium and phosphate ions in a controlled manner. These ions can then combine with fluoride ions to form a protective layer on the tooth surface, which can help to prevent the demineralization of enamel and promote remineralization.
Biochemical and Physiological Effects:
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cariogenic bacteria such as Streptococcus mutans, the ability to reduce the adhesion of bacteria to tooth surfaces, and the ability to enhance the remineralization of tooth enamel.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide in lab experiments is its ability to promote remineralization of tooth enamel, which can help to prevent dental caries. However, one limitation of using N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide is that it can be difficult to control the release of calcium and phosphate ions, which can affect the efficacy of the compound.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide, including the development of new formulations that can enhance the delivery of calcium and phosphate ions to tooth surfaces, the investigation of the long-term effects of N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide on tooth enamel, and the exploration of the potential use of N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide in the treatment of other dental diseases such as periodontitis. Additionally, further research is needed to determine the optimal concentration and application method of N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide for maximum efficacy in the prevention and treatment of dental caries.
Synthesemethoden
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpropan-2-amine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide has been extensively studied for its potential use in the prevention and treatment of dental caries. Dental caries is a common dental disease caused by the demineralization of tooth enamel due to the production of acids by bacteria in the oral cavity. N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide has been shown to promote remineralization of tooth enamel by delivering calcium and phosphate ions to the tooth surface, which can help to repair and strengthen the enamel.
Eigenschaften
IUPAC Name |
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10-4-7-14(17-12(3)18)9-15(10)16-11(2)8-13-5-6-13/h4,7,9,11,13,16H,5-6,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGJKZQJGXZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)NC(C)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)
![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)